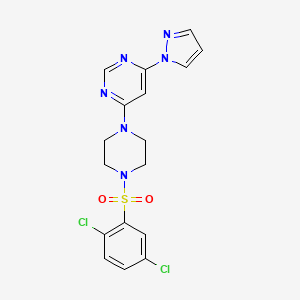

4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N6O2S/c18-13-2-3-14(19)15(10-13)28(26,27)24-8-6-23(7-9-24)16-11-17(21-12-20-16)25-5-1-4-22-25/h1-5,10-12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXYKCRRIAMUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the pyrazolyl group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using a pyrazole derivative and an appropriate leaving group on the pyrimidine ring.

Attachment of the piperazinyl group: The piperazinyl group can be attached through a nucleophilic substitution reaction using a piperazine derivative and a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines, thiols, and alcohols; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving its molecular targets.

Chemical Biology: The compound can serve as a probe to investigate the structure-activity relationships of related compounds and to elucidate the mechanisms of action of similar molecules.

Industrial Applications: The compound may have applications in the development of new materials, catalysts, or other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with pyrazolopyrimidine and triazolopyrimidine derivatives, which are well-documented in heterocyclic chemistry. Below is a detailed comparison based on substituents, synthesis, and properties:

Structural Features

- Core Structure: The target compound’s pyrimidine core aligns with analogs like pyrazolo[3,4-d]pyrimidines and triazolo[1,5-c]pyrimidines . However, its 4-position piperazine-sulfonamide group distinguishes it from simpler pyrazolopyrimidines, which often feature hydrazine or amino substituents (e.g., compound 3 in , which has a hydrazine group at the 4-position) .

Research Findings and Gaps

- Synthetic Challenges : Unlike analogs in , which undergo isomerization , the target compound’s stability under reaction conditions remains unstudied.

- Biological Data: No direct studies on the target compound exist in the reviewed literature. However, its structural analogs suggest plausible kinase or protease inhibition, warranting targeted assays.

Biological Activity

The compound 4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a notable member of the piperazine and pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic potential of this compound, drawing from various research studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 493.4 g/mol. The structure features a piperazine ring substituted with a sulfonyl group and a pyrazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 493.4 g/mol |

| CAS Number | 905517-28-4 |

Antimicrobial Activity

Research indicates that compounds containing the pyrazole structure exhibit significant antimicrobial properties. A study highlighted that derivatives of pyrazole showed activity against various bacterial strains, including E. coli and S. aureus. The presence of the piperazine moiety enhances this antimicrobial activity due to its interaction with bacterial cell membranes .

Anti-inflammatory Properties

The pyrazole derivatives have been reported to possess anti-inflammatory effects. For instance, compounds similar to 4-(4-((2,5-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Several studies have explored the anticancer properties of pyrazole derivatives. These compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, modifications in the pyrazole structure have been linked to enhanced cytotoxicity against breast and lung cancer cells .

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : Pyrazole derivatives often act as inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.

- Receptor Modulation : These compounds may also modulate neurotransmitter receptors, contributing to their neuroprotective effects.

- DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate DNA, leading to disruption of cancer cell replication.

Study 1: Antimicrobial Efficacy

A series of novel pyrazole derivatives were synthesized and tested against E. coli and S. aureus. Compound 11 exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anti-inflammatory Activity

In a controlled experiment, several pyrazole compounds were evaluated for their ability to inhibit TNF-α production in LPS-stimulated macrophages. The results indicated that certain derivatives reduced TNF-α levels by up to 85%, showcasing their potential as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.